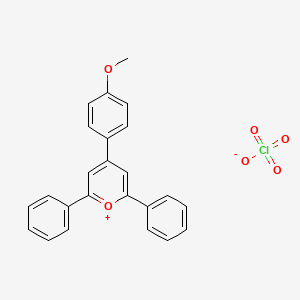

![molecular formula C22H21NO5 B12307006 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12307006.png)

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

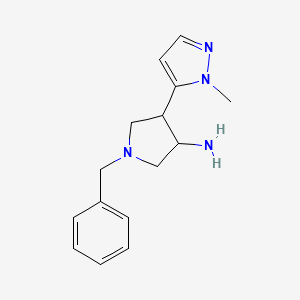

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group can be removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:

Formation of the Fmoc group: The fluorenylmethoxycarbonyl chloride is reacted with an amino acid or peptide in the presence of a base such as sodium carbonate or triethylamine.

Cyclization: The intermediate product undergoes cyclization to form the hexahydro-2H-furo[3,2-b]pyrrole ring structure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrol-5-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Entschützung: Die Fmoc-Gruppe kann mit einer Base wie Piperidin entfernt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Fmoc-Gruppe durch andere Nucleophile ersetzt wird.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in der Peptidsynthese weniger verbreitet sind.

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin in Dimethylformamid (DMF) wird üblicherweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können je nach der gewünschten Umwandlung verwendet werden.

Hauptprodukte, die gebildet werden

Entschützung: Das Hauptprodukt ist die freie Aminosäure oder das freie Peptid.

Substitution: Die Hauptprodukte sind substituierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrol-5-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Synthese von Peptiden und Proteinen verwendet.

Biologie: Wird zum Studium von Protein-Protein-Interaktionen und Enzymmechanismen eingesetzt.

Medizin: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

Industrie: Wird zur Herstellung von synthetischen Peptiden für Forschungs- und pharmazeutische Zwecke eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrol-5-carbonsäure umfasst in erster Linie den Schutz und die Entschützung von Aminogruppen in Peptiden. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und verhindert so unerwünschte Nebenreaktionen. Nach Abschluss der Synthese wird die Fmoc-Gruppe unter basischen Bedingungen entfernt, wodurch die freie Aminogruppe für weitere Reaktionen oder biologische Aktivität freigelegt wird.

Wirkmechanismus

The mechanism of action of 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid primarily involves the protection and deprotection of amino groups in peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-1-methyl-1H-pyrrol-2-carbonsäure

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutansäure

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanin

Einzigartigkeit

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrol-5-carbonsäure ist einzigartig aufgrund ihrer Hexahydro-2H-furo[3,2-b]pyrrol-Ringstruktur, die im Vergleich zu anderen Fmoc-geschützten Verbindungen zusätzliche Stabilität und Steifigkeit bietet. Dieses strukturelle Merkmal kann die Effizienz der Peptidsynthese verbessern und die Gesamtausbeute des gewünschten Produkts erhöhen.

Eigenschaften

Molekularformel |

C22H21NO5 |

|---|---|

Molekulargewicht |

379.4 g/mol |

IUPAC-Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid |

InChI |

InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25) |

InChI-Schlüssel |

USVJPYZNQMRIQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans](/img/structure/B12306926.png)

![Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306963.png)

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12306966.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12306999.png)